molecular formula C18H19NO3 B1452052 7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid CAS No. 1233334-73-0

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid

Cat. No. B1452052
CAS RN: 1233334-73-0
M. Wt: 297.3 g/mol
InChI Key: SCDNFSRISGJXPH-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a chemical compound with the formula C₁₈H₁₉NO₃ . It is classified as an irritant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbohydrazide was synthesized by a multi-component process involving the reaction of dimedone, 3-amino-1,2,4-triazole, various benzaldehydes with cyanoacetohydrazide under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, elemental analysis, and X-ray crystallography .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it has been used in the synthesis of highly functionalized triazole hexahydroquinoline carbohydrazide scaffolds via a four-component cyclocondensation reaction .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C₁₈H₁₉NO₃ . Other physical and chemical properties such as boiling point, density, and molecular weight can be determined using standard laboratory techniques .

Scientific Research Applications

Subheading 1: Synthesis of 7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid Derivatives

The compound and its derivatives have been synthesized through various reactions. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were created by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of these compounds was confirmed using X-ray structural analysis, providing detailed insights into their molecular framework (Rudenko et al., 2013).

Subheading 2: Molecular and Crystal Structures

Extensive studies have been conducted to determine the molecular and crystal structures of these compounds. This involves X-ray analysis and quantum-chemical calculations to understand their structural characteristics. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using these methods, revealing the arrangement of atoms and molecular conformation (Rudenko et al., 2012).

Chemical Reactivity and Potential Applications

Subheading 3: Reactivity with Other Chemicals

The reactivity of this compound and its derivatives with various other chemicals has been a topic of interest. For example, their reaction with hydroxylamine results in the formation of specific derivatives, and the structure of these products was also confirmed by X-ray structural analysis. This kind of study helps in understanding the potential chemical applications and interactions of these compounds in various fields (Rudenko et al., 2013).

Safety And Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid any potential harm.

properties

IUPAC Name

7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2)9-14-16(15(20)10-18)12(8-13(19-14)17(21)22)11-6-4-3-5-7-11/h3-8,12,19H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDNFSRISGJXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=CC=C3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Reactant of Route 3
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Reactant of Route 4
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Reactant of Route 5
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Reactant of Route 6
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid

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